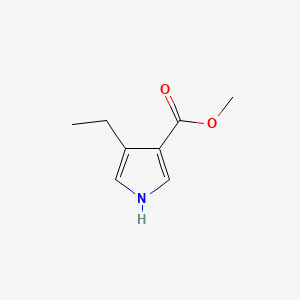![molecular formula C16H20N2O4 B578214 Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1363382-32-4](/img/structure/B578214.png)
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzene Polycarboxylic Acid as a Marker
Benzene polycarboxylic acid (BPCA) is used as a marker for qualitative and quantitative analysis of pyrogenic black carbons in soils and aquatic systems. The study suggests that BPCA markers may not be solely indicative of black carbon but more generally of condensed organic matter, raising concerns about the proper application of BPCAs as a marker for such carbons (Chang et al., 2018).
Oxcarbazepine in Bipolar Disorder
Oxcarbazepine (OXC) , a keto-congener of carbamazepine, is used for treating bipolar disorder, highlighting the relevance of certain chemical compounds in the treatment of psychiatric conditions. However, the paper emphasizes the need for more robust studies to establish its efficacy (Mazza et al., 2007).
NBOMe: Potent Hallucinogens
The study on NBOMe compounds, which are marked online as "research chemicals," provides insights into the pharmacology, analytical methods, toxicities, and fatalities related to this class of substances. It underlines the potential health concerns and the need for comprehensive research and awareness in the forensic community (Kyriakou et al., 2015).
Biological Potential of Benzoxazole Derivatives
The paper provides an updated review on the biological potential of benzoxazole derivatives, indicating their significant pharmacological activities and potential against numerous diseases. It emphasizes the importance of further in vivo and clinical studies on the potential derivatives of benzoxazole for effectiveness and safety (Kamal, Javed, & Arun, 2020).
Propriétés
IUPAC Name |
benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRNYHWVIRVTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
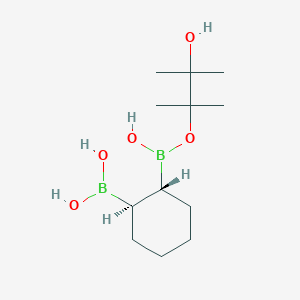
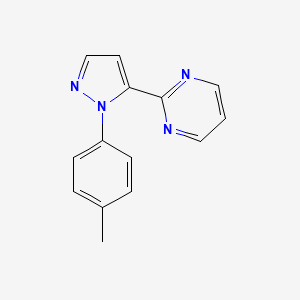
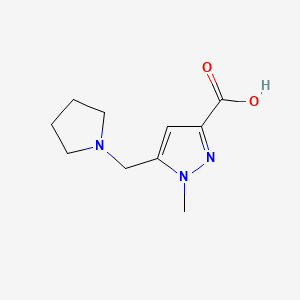

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

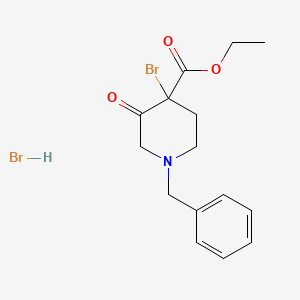
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
